7-Chloro-3-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107943-18-0 |
|---|---|
Molecular Formula |
C15H10ClN |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
7-chloro-3-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
PYQGKYQEIABZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 3 Phenylquinoline and Its Derivatives
Established Synthetic Pathways and Precursor Utilization
The formation of the fundamental quinoline (B57606) ring system is the cornerstone of synthesizing 7-chloro-3-phenylquinoline. Several classical and modern synthetic methods are employed, each offering distinct advantages in terms of precursor availability, substituent tolerance, and reaction conditions.
Cyclization Reactions for Quinoline Ring Formation
A variety of cyclization reactions are utilized to construct the quinoline core. These reactions typically involve the condensation of an aniline (B41778) derivative with a suitable three-carbon component, followed by an intramolecular cyclization and aromatization.
One of the most prominent methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ijcce.ac.iracs.org This method is particularly versatile for producing polysubstituted quinolines. ijcce.ac.ir The reaction is often catalyzed by acids or bases and can be performed under solvent-free conditions, aligning with the principles of green chemistry. ijcce.ac.ir For the synthesis of this compound, a potential precursor would be 2-amino-4-chlorobenzophenone, which would react with a compound providing the C2-C3 fragment of the quinoline ring.
The Combes quinoline synthesis offers another route, involving the reaction of an aniline with a β-diketone in the presence of an acid catalyst. rsc.org This condensation and subsequent cyclodehydration provide a straightforward entry to substituted quinolines. rsc.org
The Conrad-Limpach synthesis is a classical method that involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction typically proceeds through a Schiff base intermediate to form 4-hydroxyquinolines. wikipedia.org Subsequent manipulation of the hydroxyl group would be necessary to achieve the desired this compound structure.
Condensation Reactions with Aniline Derivatives and β-Ketoesters
The condensation of aniline derivatives with β-ketoesters is a key strategy, particularly in the Conrad-Limpach and related syntheses. wikipedia.orgjptcp.com The choice of a substituted aniline, such as 3-chloroaniline (B41212), is crucial for introducing the chloro group at the 7-position of the resulting quinoline. The reaction with a β-ketoester like ethyl benzoylacetate would then provide the phenyl group at the 3-position and a hydroxyl group at the 4-position, which would require further functional group transformations. The regioselectivity of the initial condensation can be influenced by reaction temperature. wikipedia.org
A general representation of the Conrad-Limpach synthesis is shown below:
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product Type |
| Aniline Derivative | β-Ketoester | Acid or Heat | Schiff Base | 4-Hydroxyquinoline (B1666331) |
For the specific target of this compound, a plausible pathway could start from 3-chloroaniline.
Nucleophilic Substitution Approaches in Quinoline Synthesis
Nucleophilic aromatic substitution (SNAE) plays a significant role in the synthesis and functionalization of quinoline derivatives, particularly for introducing substituents onto the quinoline ring. tandfonline.com Halogenated quinolines are common substrates for these reactions. For instance, the chlorine atom at the C4 position of 4,7-dichloroquinoline (B193633) is more reactive towards nucleophilic substitution than the one at C7. tandfonline.com This differential reactivity allows for selective functionalization. While not a primary method for the initial construction of the this compound ring system from non-quinoline precursors, it is a critical tool for derivatization.
Chemo- and Regioselective Synthesis Strategies
The synthesis of a specifically substituted quinoline like this compound heavily relies on chemo- and regioselective strategies. The choice of starting materials with pre-installed substituents is a common approach to control the final substitution pattern. For example, using 3-chloroaniline in a Combes or Conrad-Limpach synthesis directs the formation of a 7-chloroquinoline (B30040) derivative. google.com
Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the regioselective introduction of aryl groups. mdpi.comnih.gov A strategy could involve the synthesis of a 7-chloro-3-haloquinoline intermediate, which can then undergo a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group specifically at the 3-position. mdpi.com
A study on the synthesis of 3-bromo-7-chloro-4-phenylquinoline demonstrates a regioselective approach where a substituted arylmethyl azide (B81097) undergoes an acid-promoted rearrangement to yield the desired halogenated quinoline. acs.org This highlights the potential for developing highly specific routes to polysubstituted quinolines.
Functionalization and Derivatization Strategies for the this compound Scaffold
Once the basic this compound scaffold is obtained, further functionalization can be carried out to modulate its properties.
Introduction of Chlorine and Phenyl Moieties at Specific Positions
The introduction of the chlorine atom at the 7-position is typically achieved by starting with a precursor that already contains a chlorine atom at the corresponding position, such as 3-chloroaniline. google.com Electrophilic chlorination of a pre-formed 3-phenylquinoline (B3031154) could also be a possibility, although controlling the regioselectivity to favor the 7-position can be challenging and may lead to a mixture of isomers. nih.govnsf.gov
The phenyl group at the 3-position can be introduced in several ways. One approach is through the use of a precursor that contains the phenyl group, such as ethyl benzoylacetate in a condensation reaction. Another powerful method is the use of transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a 3-halo-7-chloroquinoline with phenylboronic acid is a highly efficient and regioselective method for this purpose. mdpi.comnih.gov This approach allows for the late-stage introduction of the phenyl group, offering flexibility in the synthesis of derivatives.
Below is a table summarizing potential synthetic strategies for obtaining this compound:
| Synthetic Strategy | Key Precursors | Key Reactions | Notes |
| Friedländer Annulation | 2-Amino-4-chlorobenzophenone, a compound with an active methylene (B1212753) group | Condensation, Cyclization | Offers a direct route to the quinoline core with the desired substitution pattern. |
| Conrad-Limpach Synthesis followed by functionalization | 3-Chloroaniline, Ethyl benzoylacetate | Condensation, Cyclization, Dehydroxylation, Chlorination | A multi-step approach where the 4-hydroxyquinoline intermediate needs further modification. |
| Suzuki-Miyaura Coupling | 7-Chloro-3-bromoquinoline, Phenylboronic acid | Palladium-catalyzed cross-coupling | A highly regioselective method for introducing the phenyl group at the 3-position. |
Structural Modifications at the Quinoline Ring System
The inherent biological activity of the quinoline scaffold can be finely tuned by introducing various substituents onto the ring system. Research into these modifications aims to understand structure-activity relationships (SAR) and enhance the therapeutic potential of the core molecule.
Another example of structural modification involves the introduction of a bromine atom. The regioselective synthesis of 3-bromo-7-chloro-4-phenylquinoline has been achieved through an acid-promoted rearrangement of arylmethyl azides, yielding a novel derivative for further investigation mdpi.com.
Table 1: Examples of Structural Modifications on the Quinoline Ring
| Modification Type | Specific Example | Position(s) | Impact Noted | Reference |
|---|---|---|---|---|
| Halogenation | Addition of Fluoro group | C-7 | Loss of antileishmanial activity | westminster.ac.uk |
These findings underscore the importance of precise structural modifications in modulating the biological profile of the this compound scaffold.
Integration of Biologically Active Moieties
A key strategy in drug discovery is molecular hybridization, where known pharmacophores are covalently linked to a core scaffold like 7-chloroquinoline to create new derivatives with potentially enhanced or novel biological activities.
Benzenesulfonamide (B165840): The benzenesulfonamide moiety is a well-known pharmacophore in many anticancer agents. Researchers have synthesized new series of 7-chloroquinoline derivatives bearing this moiety. Starting from 4,7-dichloroquinoline, these compounds were evaluated for their in-vitro anticancer activity against various cell lines, with some derivatives showing moderate activity acs.org.
Thiourea: Thiourea derivatives are recognized for a wide spectrum of biological activities. Novel 7-chloroquinolinyl thioureas have been synthesized from 4,7-dichloroquinoline isothiocyanate and evaluated for their potential as antimalarial and anticancer agents. One of the most active compounds from a synthesized series displayed a significant inhibitory value against a strain of Plasmodium falciparum and showed selectivity towards the parasite with a lack of cytotoxicity in human cell lines researchgate.netresearchgate.net.
Triazole: The 1,2,3-triazole ring, often synthesized via "click chemistry," is a popular linker and pharmacophore. Hybrid molecules incorporating the 7-chloroquinoline scaffold and a 1,2,3-triazole ring have been developed. For example, 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids have been synthesized via a Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition nih.gov. Another study focused on synthesizing quinoline–1,2,3–triazole–aniline hybrids, which were evaluated for antitubercular and anti-HIV activities, with some compounds showing promising results mdpi.com.
Thiazole (B1198619): The thiazole ring is another heterocycle of significant medicinal interest. Novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives have been synthesized. This was achieved by first reacting 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid, followed by coupling with various anilines. The resulting hybrids were evaluated as potential antimalarial and cytotoxic agents researchgate.net.
Pyrazoline: Pyrazoline moieties are known to confer a range of pharmacological effects, including antitumor activity. Hybrid compounds combining the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) moiety have been synthesized and evaluated. The synthesis typically involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized with hydrazine (B178648) to form the pyrazoline ring researchgate.netsemanticscholar.orgsmolecule.com. Several of these hybrid compounds have demonstrated significant cytostatic activity against a broad panel of human cancer cell lines researchgate.netsemanticscholar.org.
Table 2: Biologically Active Moieties Integrated with the 7-Chloroquinoline Scaffold
| Moiety | Synthetic Approach | Target Activity | Reference |
|---|---|---|---|
| Benzenesulfonamide | Reaction with 4,7-dichloroquinoline | Anticancer | acs.org |
| Thiourea | Reaction with 4,7-dichloroquinoline isothiocyanate | Antimalarial, Anticancer | researchgate.netresearchgate.net |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Anti-HIV, Antitubercular | nih.govmdpi.com |
| Thiazole | Nucleophilic substitution with thiazoleacetic acid derivative | Antimalarial, Cytotoxic | researchgate.net |
Optimization of Reaction Conditions and Novel Synthetic Techniques
The development of efficient, high-yielding, and environmentally benign synthetic methods is a continuous goal in chemical synthesis. For quinoline derivatives, this includes the exploration of new catalysts, reaction parameters, and streamlined procedures like one-pot syntheses.
Catalyst Utilization and Reaction Parameter Control
The choice of catalyst and the fine-tuning of reaction parameters such as temperature and solvent are critical for the successful synthesis of quinoline derivatives. The Friedländer annulation, a classical method for quinoline synthesis, has been a particular focus for optimization.
A variety of catalysts have been employed to improve the efficiency of quinoline synthesis. These include:
Nafion: A solid acid catalyst, Nafion has been used to mediate the Friedländer synthesis under microwave irradiation, offering an environmentally friendly approach.
Chloramine-T: This catalyst has been shown to be effective for the synthesis of quinolines from 2-amino acetophenone (B1666503) and ethyl acetoacetate (B1235776) at reflux in acetonitrile.
Iron (Fe/HCl): A mild and efficient one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives has been described using a chemo-selective reaction catalyzed by Fe/HCl.
Chromium (Cr): Cr-catalyzed methods have also been developed for quinoline synthesis, demonstrating the versatility of metal catalysis in this area.
Microwave irradiation is a non-classical energy source that has been successfully applied to accelerate these reactions, often leading to shorter reaction times and improved yields.
One-Pot Synthetic Procedures
One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures have been developed for quinoline derivatives.
For example, a one-pot synthesis of a 4-phenoxyquinoline derivative from 4,7-dichloroquinoline and eugenol (B1671780) (from clove leaf oil) has been reported, combining isomerization and nucleophilic aromatic substitution in a single process. Similarly, a catalyst-free, three-component reaction of an aniline derivative, benzaldehyde, and pyruvic acid has been used to produce 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid in excellent yields. These methods represent a greener and more efficient route to complex quinoline structures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and highly reliable method for creating 1,4-disubstituted 1,2,3-triazoles. This reaction has been extensively used to synthesize quinoline-triazole hybrids by covalently linking a quinoline azide with a terminal alkyne, or vice-versa.
The reaction is prized for its high yields, mild reaction conditions, and remarkable functional group tolerance. It proceeds with high regioselectivity to form the 1,4-isomer, in contrast to the uncatalyzed thermal reaction which often yields a mixture of regioisomers. Various copper sources can be used, including Cu(I) and Cu(II) salts (the latter being reduced in situ by a reducing agent like sodium ascorbate), and the reaction can be performed in a range of solvents, including aqueous media, or even under solvent-free mechanochemical conditions.
This methodology has been pivotal in synthesizing novel 7-chloroquinoline-based triazole hybrids for biological screening. For instance, the reaction between 4-azido-7-chloroquinoline and various terminal alkynes is a common strategy to generate a library of hybrid compounds for evaluation as potential therapeutic agents nih.govmdpi.com.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-7-chloro-4-phenylquinoline |
| 4,7-dichloroquinoline |
| 4,7-dichloroquinoline isothiocyanate |
| 4-amino-7-chloroquinoline |
| 4-azido-7-chloroquinoline |
| 2-mercapto-4-methyl-5-thiazoleacetic acid |
| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide |
| 2-hydroxy-3-phenylquinoline |
| 2-amino acetophenone |
| ethyl acetoacetate |
| eugenol |
| 4-phenoxyquinoline |
| 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid |
| benzaldehyde |
| pyruvic acid |
Chemical Reactivity and Transformation Studies of the 7 Chloro 3 Phenylquinoline Scaffold
Analysis of Principal Chemical Reactions
The reactivity of 7-chloro-3-phenylquinoline is characterized by transformations involving the quinoline (B57606) ring, the chloro substituent, and the phenyl group. The interplay between the electron-withdrawing nature of the nitrogen atom and the chloro substituent, along with the electronic effects of the phenyl group, governs the regioselectivity and feasibility of its chemical reactions.
The nitrogen atom in the quinoline ring of this compound is susceptible to oxidation, a common reaction for N-heterocyclic compounds. This transformation typically leads to the formation of the corresponding N-oxide derivative. The introduction of an oxygen atom onto the nitrogen significantly alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.
Commonly employed oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. mdpi.compreprints.org For instance, the oxidation of the related 7-acetamido-8-benzyloxyquinoline with m-CPBA successfully yields the corresponding N-oxide in high yield. nih.gov The resulting this compound N-oxide is a valuable intermediate, as the N-oxide functional group can activate the quinoline ring for further functionalization, particularly at the C2 and C4 positions.
| Reaction | Reagents | Product | Significance |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound N-oxide | Alters electronic properties, activates the ring for further substitution |
This table is based on established oxidation reactions of quinoline derivatives.
The quinoline ring of this compound can undergo reduction to yield partially or fully saturated heterocyclic systems. The most common products are the corresponding 1,2-dihydroquinoline (B8789712) or 1,2,3,4-tetrahydroquinoline (B108954) derivatives. These reduction reactions are significant as they transform the planar, aromatic quinoline system into a more flexible, three-dimensional structure, which can be crucial for biological activity.
Catalytic hydrogenation is a frequently used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. lookchem.comgoogle.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be utilized, often with varying degrees of regioselectivity. For example, the reduction of the analogous 2-chloro-3-phenylquinoline (B1622445) with sodium borohydride yields 2-chloro-3-phenyl-1,2,3,4-tetrahydroquinoline. The resulting dihydro- and tetrahydroquinolines are important scaffolds in their own right, found in numerous natural products and pharmacologically active compounds. google.com
| Reaction | Reagents | Typical Product | Structural Change |
| Catalytic Hydrogenation | H₂, Pd/C | 7-Chloro-3-phenyl-1,2,3,4-tetrahydroquinoline | Aromatic to saturated heterocyclic ring |
| Chemical Reduction | NaBH₄ or LiAlH₄ | 7-Chloro-3-phenyl-1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline | Aromatic to partially or fully saturated ring |
This table illustrates common reduction pathways for quinoline systems.
The chlorine atom at the C7 position of the this compound scaffold is a key site for functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen atom activates the ring system towards attack by nucleophiles, facilitating the displacement of the chloro group.
A wide range of nucleophiles can be employed to displace the C7-chloro substituent, leading to a diverse array of derivatives. Common nucleophiles include amines, alkoxides, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds at the C7 position with high efficiency and broad substrate scope. mdpi.comresearchgate.net These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The synthesis of various 7-amino-3-phenylquinoline derivatives demonstrates the utility of this approach. These compounds are of significant interest in medicinal chemistry, as the 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore in antimalarial drugs. researchgate.net
| Reaction Type | Nucleophile/Reagents | Product Type | Key Application |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., anilines, alkylamines) | 7-Amino-3-phenylquinolines | Synthesis of bioactive molecules |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | 7-Amino-3-phenylquinolines | Efficient C-N bond formation |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols/Thiolates | 7-(Thioether)-3-phenylquinolines | Introduction of sulfur-containing moieties |
This table summarizes key substitution reactions at the C7 position of the chloroquinoline scaffold.
Investigation of Reaction Mechanisms and Intermediates
The chemical transformations of this compound are underpinned by well-established reaction mechanisms. Understanding these mechanisms is crucial for predicting reactivity, controlling selectivity, and designing new synthetic routes.
The nucleophilic aromatic substitution (SNAr) at the C7 position proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. preprints.orgresearchgate.net This intermediate is stabilized by resonance, with the negative charge delocalized over the quinoline ring and the phenyl group. The electron-withdrawing nitrogen atom of the quinoline ring plays a crucial role in stabilizing this intermediate. In the second, faster step, the chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle. This cycle typically begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This is followed by coordination of the amine nucleophile to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Development of New Synthetic Applications Based on Scaffold Reactivity
The versatile reactivity of the this compound scaffold makes it a valuable building block for the synthesis of more complex and functionally diverse molecules, particularly in the field of drug discovery. lookchem.comrsc.org The ability to selectively functionalize the scaffold through oxidation, reduction, and substitution reactions allows for the systematic exploration of chemical space and the optimization of biological activity.
A prominent application is the use of this compound as a precursor for the synthesis of novel compounds with potential therapeutic properties. For instance, the substitution of the C7-chloro group with various amine-containing side chains has led to the development of new antimalarial, anticancer, and antibacterial agents. researchgate.netresearchgate.net The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed with 7-chloroquinoline (B30040) derivatives to create novel quinoline-triazole hybrids with significant antiplasmodial activity. mdpi.com
Furthermore, the this compound scaffold can be elaborated into more complex polycyclic systems. For example, intramolecular Friedel-Crafts acylation of derivatives of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid has been used to construct tetracyclic-fused quinoline systems, highlighting the potential for creating structurally complex and potentially bioactive molecules from this versatile starting material. beilstein-journals.org
Spectroscopic and Advanced Structural Elucidation of 7 Chloro 3 Phenylquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment of 7-Chloro-3-phenylquinoline can be achieved.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core and the phenyl substituent. The exact chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom, the chloro group, and the anisotropic effects of the aromatic rings.
The protons on the quinoline ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H2 and H4 protons, being adjacent to the nitrogen atom, are generally the most deshielded and would likely appear as singlets or doublets at the downfield end of the spectrum. The protons on the carbocyclic part of the quinoline ring (H5, H6, and H8) will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The chloro-substituent at the C7 position will induce a downfield shift for the neighboring protons, particularly H6 and H8, due to its electron-withdrawing inductive effect.
The protons of the phenyl group at the C3 position are expected to resonate as a multiplet in the range of δ 7.3-7.6 ppm. The ortho-, meta-, and para-protons of the phenyl ring may overlap, creating a complex signal pattern.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.8 - 9.2 | s |
| H4 | 8.1 - 8.4 | s |
| H5 | 7.9 - 8.2 | d |
| H6 | 7.4 - 7.6 | dd |
| H8 | 7.7 - 8.0 | d |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific electronic environment.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, fifteen distinct carbon signals are expected, corresponding to the nine carbons of the quinoline core and the six carbons of the phenyl ring.
The carbons of the heterocyclic ring (C2 and C8a) are typically found at the downfield end of the spectrum due to the influence of the nitrogen atom. The C2 carbon, being directly bonded to nitrogen, is expected to be significantly deshielded. The carbon atom bearing the chloro group (C7) will also experience a downfield shift. The remaining carbons of the quinoline and phenyl rings will appear in the aromatic region (approximately δ 120-150 ppm). The chemical shifts are influenced by the substitution pattern and the electronic environment.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 154 |
| C3 | 135 - 139 |
| C4 | 133 - 137 |
| C4a | 128 - 132 |
| C5 | 126 - 130 |
| C6 | 127 - 131 |
| C7 | 134 - 138 |
| C8 | 125 - 129 |
| C8a | 147 - 151 |
| Phenyl (C1') | 138 - 142 |
| Phenyl (C2', C6') | 128 - 132 |
| Phenyl (C3', C5') | 127 - 131 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the chemical shifts of protons with their directly attached carbon atoms.
In an HSQC spectrum of this compound, each CH group in the molecule will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. For instance, the signal for the H2 proton would show a correlation to the C2 carbon signal. This technique allows for the definitive assignment of the protonated carbons in the molecule. By combining the information from ¹H, ¹³C, and HSQC spectra, a complete and accurate structural elucidation can be achieved. The use of HSQC is crucial in distinguishing between isomeric structures and confirming the substitution pattern on the quinoline ring.
Vibrational Spectroscopy for Functional Group Characterization
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-chlorine bond.
Aromatic C-H Stretching: Sharp bands are expected in the region of 3000-3100 cm⁻¹ due to the stretching vibrations of the C-H bonds on the quinoline and phenyl rings.
Aromatic C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic systems.
C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected to appear in the region of 700-800 cm⁻¹. The exact position can be influenced by the molecular environment.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| C-H Bending | < 1400 |
Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical analytical tool for the characterization of this compound derivatives, providing essential information on their molecular weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a precise molecular formula. This capability is crucial for confirming the identity of a target compound and differentiating it from potential isomers.
Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) mass analyzer are commonly employed. For instance, the HRMS (ESI-TOF) analysis of 3-Bromo-7-chloro-4-phenylquinoline yielded an [M+H]⁺ ion at m/z 317.9672, which closely corresponds to the calculated value of 317.9680 for the molecular formula C₁₅H₁₀BrClN. acs.org This high degree of accuracy provides strong evidence for the successful synthesis of the intended molecule. acs.org Similarly, HRMS has been used to confirm the structures of various other quinoline derivatives, including those derived from 7-chloro-quinoline. researchgate.net
Below is a table showcasing HRMS data for several phenylquinoline derivatives, illustrating the precision of this technique.
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| 3-Bromo-7-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 | 317.9672 |
| 4-Phenylquinoline | C₁₅H₁₂N | 206.0969 | 206.0969 |
| 4-(4-Bromophenyl)-6-methoxyquinoline | C₁₆H₁₃BrNO | 314.0180 | 314.0180 |
| 4-(3-Bromophenyl)-6-methoxyquinoline | C₁₆H₁₃BrNO | 314.0180 | 314.0179 |
| 3-Bromo-8-chloro-6,7-dimethoxy-4-phenylquinoline | C₁₇H₁₄BrClNO₂ | 377.9891 | 377.9884 |
Data sourced from multiple studies on quinoline derivatives. acs.orgrsc.org
Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS²)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides deep structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is pivotal for elucidating the gas-phase fragmentation mechanisms of chloroquinoline derivatives. nih.gov
Studies on chloroquinoline derivatives using ESI-MS/MS have revealed detailed fragmentation pathways. nih.govresearchgate.net The analysis, often performed on quadrupole/time-of-flight or ion-trap instruments, characterizes the breakdown of the protonated molecular ions. nih.gov Computational studies, such as those using density functional theory, are frequently used to support the proposed fragmentation pathways and to determine the most likely sites of protonation in the gas phase. nih.gov Detailed ESI-MS/MS data have shown characteristic fragmentation patterns, including heteroatom elimination that can lead to the formation of open-shell species, which is an exception to the even-electron rule. nih.gov The characterization of these fragmentation reactions is essential for the structural identification of novel derivatives and for metabolism or degradation studies. nih.gov
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous information regarding bond lengths, bond angles, and conformational features of this compound derivatives.
Single Crystal X-ray Diffraction Analysis of Derivatives
Single-crystal X-ray diffraction analysis provides a detailed picture of the molecular structure in the solid state. For derivatives of the 7-chloro-phenylquinoline scaffold, this analysis reveals key structural parameters. In a study of 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one, which contains a related core structure, the quinoline ring system was found to be nearly planar. nih.gov In another complex quinoline derivative, the two quinoline ring systems were also observed to be almost planar, with maximum deviations of 0.029 (2) Å and 0.018 (3) Å. nih.gov The structure of other novel 7-chloroquinoline (B30040) derivatives has also been confirmed using X-ray crystallographic analysis. asianpubs.orgresearchgate.net
The table below presents crystallographic data for two complex quinoline derivatives, illustrating the typical parameters obtained from such analyses.
| Parameter | 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one | Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate |
| Molecular Formula | C₂₁H₁₈ClNO | C₃₀H₂₄Cl₂N₂O₃ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 9.8375 (1) | 8.3187 (5) |
| b (Å) | 10.0525 (1) | 28.0038 (17) |
| c (Å) | 10.1076 (1) | 11.2093 (7) |
| α (°) ** | 79.162 (1) | 90 |
| β (°) | 63.389 (1) | 98.721 (6) |
| γ (°) | 70.928 (1) | 90 |
| Volume (ų) ** | 843.59 (2) | 2581.1 (3) |
Data sourced from crystallographic studies of complex quinoline derivatives. nih.govnih.gov
Analysis of Conformational Features and Tautomerism
Crystallographic data allows for a detailed analysis of the molecule's conformation. In derivatives of this compound, a key feature is the relative orientation of the phenyl group and the quinoline ring system. For example, in the structure of 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one, the mean plane of the quinoline ring forms a significant dihedral angle of 71.42 (6)° with the attached phenyl ring. nih.gov In a different phenylquinoline derivative, the dihedral angle between the phenyl ring and its attached quinoline ring was found to be 69.06 (13)°. nih.gov
These studies also reveal the conformation of non-aromatic portions of the molecule. The cyclohexanone (B45756) ring in one derivative was found to exist in a half-boat conformation. nih.gov Such precise conformational data is essential for understanding structure-activity relationships and for computational modeling studies, such as molecular docking.
Elucidation of Supramolecular Interactions in Crystal Packing
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in The elucidation of these interactions is crucial for understanding the solid-state properties of the material. In the crystal structures of this compound derivatives, several types of supramolecular interactions are observed.
Hydrogen Bonding: Although the parent this compound lacks strong hydrogen bond donors, derivatives often incorporate functional groups capable of forming such bonds. Weak C—H⋯O and C—H⋯N interactions are commonly observed, which can link molecules into extended chains or more complex networks. nih.govnih.gov
Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties
The electronic absorption and photophysical properties of quinoline derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. The introduction of substituents onto the quinoline core can significantly modulate these properties. This section discusses the anticipated electronic absorption (UV-Vis) spectroscopy and photophysical characteristics of this compound, drawing upon findings from studies on related quinoline derivatives in the absence of direct experimental data for the specific compound.
The absorption and emission spectral properties of quinoline derivatives can be customized by appropriate substitution on the quinoline ring and/or on peripheral aryl groups. scielo.br Generally, quinoline and its derivatives exhibit absorption bands in the UV-Vis region that are assigned to π-π* and n-π* electronic transitions. scielo.br The π-π* transitions, which are typically more intense, are expected in the 230-320 nm range, while the lower energy n-π* transitions are often observed as a shoulder in the 320-450 nm range. scielo.br
For this compound, the electronic spectrum is expected to be a composite of the transitions originating from the quinoline and phenyl moieties, modified by the chloro substituent. The phenyl group at the 3-position is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the π-conjugated system. The chlorine atom at the 7-position, being an electron-withdrawing group, can also influence the electronic transitions, potentially leading to further shifts in the absorption bands.
Many quinoline derivatives are known to be fluorescent. scielo.br The fluorescence properties are highly sensitive to the nature and position of substituents. For instance, the introduction of an amino group at the 6-position of a quinoline backbone has been shown to be crucial for obtaining increased quantum yields. researchgate.net The presence of a phenyl group at the 3-position in this compound is expected to influence the fluorescence emission spectrum. However, halogen substituents, such as chlorine, can sometimes lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
A comprehensive understanding of the photophysical properties of this compound would require experimental measurements of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. In the absence of such data, the following table provides a generalized summary of the types of photophysical data that would be relevant for this class of compounds, based on studies of other quinoline derivatives.
Table 1: Generalized Photophysical Properties of Substituted Quinolines
| Parameter | Symbol | Typical Range/Value | Significance |
|---|---|---|---|
| Absorption Maximum | λmax (abs) | 250-400 nm | Wavelength of maximum light absorption, related to electronic transitions. |
| Molar Absorptivity | ε | 103 - 105 M-1cm-1 | Measure of how strongly a chemical species absorbs light at a given wavelength. |
| Emission Maximum | λmax (em) | 400-600 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Δν | Varies | Difference between the absorption and emission maxima, indicative of excited-state relaxation. |
| Fluorescence Quantum Yield | ΦF | 0.01 - 0.9 | Efficiency of the fluorescence process. |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and in Silico Investigations of 7 Chloro 3 Phenylquinoline Derivatives
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation (or its approximations), these methods can elucidate the electronic structure, geometry, and reactivity of compounds like 7-chloro-3-phenylquinoline derivatives.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.org It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been extensively performed to determine their most stable conformations. rjptonline.orgdurham.ac.ukdergipark.org.trdergipark.org.tr
Table 1: Representative Theoretical Geometric Parameters for a Quinoline Derivative Core (Calculated via DFT)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | C-N-C | 117.5 |
| N-C | 1.378 | C-C-Cl | 119.8 |
| C-C (Aromatic) | 1.390 - 1.425 | C-C-C (Aromatic) | 118.5 - 121.0 |
| C-H | 1.085 | H-C-C | 119.5 - 120.5 |
Note: Data is generalized from typical DFT studies on chloroquinoline derivatives.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com
The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for predicting a molecule's chemical stability and reactivity. wuxibiology.com A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. For quinoline derivatives, DFT calculations have been used to determine these values, providing insights into their potential as reactants in chemical synthesis or as biologically active agents that interact with electron-rich or electron-poor sites in macromolecules. rjptonline.orgarabjchem.orgdergipark.org.tr
Table 2: Calculated Frontier Molecular Orbital Energies for Quinoline Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | B3LYP/6-311++G(d,p) | - | - | 3.75 dergipark.org.tr |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | B3LYP/6-311++G(d,p) | - | - | 3.84 dergipark.org.tr |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | DFT | -5.218 | -4.061 | 1.157 arabjchem.org |
Note: Values are sourced from studies on related quinoline structures to illustrate the typical range.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. tandfonline.com It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, particularly in biological systems. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. These often correspond to lone pairs of heteroatoms. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. For this compound derivatives, MEP maps typically reveal negative potential around the quinoline nitrogen atom and the chlorine atom, identifying them as potential hydrogen bond acceptors or sites for interaction with positively charged residues in a protein active site. rjptonline.orgarabjchem.org
Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical calculations are highly valuable for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of atoms within the molecule. dergipark.org.tr
A comparison between the theoretical and experimental spectra often shows excellent correlation, which confirms the molecular structure and provides a deeper understanding of its vibrational properties. rjptonline.org For complex molecules like this compound derivatives, this computational-spectroscopic approach is essential for unambiguous structural characterization.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular basis of a drug's mechanism of action.
Derivatives of this compound have been investigated as potential inhibitors for a wide range of therapeutic targets. Molecular docking studies simulate the binding of these compounds into the active sites of various enzymes and receptors, predicting their binding affinity (often expressed as a docking score) and detailing the specific intermolecular interactions.
PI3K (Phosphatidylinositol 3-kinase): As a key enzyme in cell signaling pathways related to cell growth and proliferation, PI3K is a major target in cancer therapy. mdpi.com Docking studies of quinoline-based compounds have shown that they can fit into the ATP-binding pocket of PI3K, forming hydrogen bonds with key residues like Valine 851 and Serine 774, as well as hydrophobic interactions that contribute to binding stability. mdpi.comnih.govbohrium.com
Gyrase (DNA Gyrase): This bacterial enzyme is a validated target for antibiotics. Docking simulations have been used to explore how quinoline derivatives can inhibit DNA gyrase, often by interacting with the ATP-binding site on the GyrB subunit. nih.govasianjpr.com Key interactions may involve residues like Aspartic acid 73 and a conserved water molecule, mimicking the binding of natural substrates. nih.govnih.gov
COX-II (Cyclooxygenase-II): While direct studies on this compound are limited, related quinazolinone derivatives have been docked into the active site of COX-II, an enzyme targeted for anti-inflammatory drugs. researchgate.net Such studies help in understanding the structural requirements for selective COX-II inhibition.
Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. nih.gov Docking studies reveal that quinoline derivatives can bind within the deep, narrow gorge of the AChE active site. They often form π-π stacking interactions with aromatic residues like Tryptophan 86 in the catalytic active site (CAS) and Tyrosine 337 in the peripheral anionic site (PAS). jocpr.commdpi.com
c-Src (Proto-oncogene tyrosine-protein kinase Src): As a non-receptor tyrosine kinase implicated in cancer progression, c-Src is an important therapeutic target. Although specific docking studies for this compound are not widely reported, the general kinase-inhibiting potential of the quinoline scaffold makes c-Src a highly relevant target for future in silico investigations.
Falcipain-2: This cysteine protease is essential for the malaria parasite, Plasmodium falciparum, making it a prime target for antimalarial drugs. frontiersin.org Docking studies have been performed to predict the binding of quinoline-related compounds to the active site of Falcipain-2, exploring interactions with the catalytic cysteine residue and surrounding pockets. frontiersin.orgnih.govbibliotekanauki.pl
P-selectin: This cell adhesion molecule is involved in inflammation. The potential for this compound derivatives to act as P-selectin antagonists can be explored through molecular docking to guide the development of new anti-inflammatory agents.
Table 3: Summary of Molecular Docking Studies of Quinoline Derivatives with Various Biological Targets
| Target Enzyme/Receptor | PDB ID | Compound Type | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| PI3Kα | 2RD0, 3HHM | N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Not specified | S774, A775, K802, V851, D933 mdpi.com |
| DNA Gyrase | 1KZN | 4-Anilino Quinazolines | -6.5 to -8.5 | Leu 162, Glu 164 asianjpr.com |
| Acetylcholinesterase (AChE) | 4EY6 | Various Natural Compounds | - | Trp86, Tyr133, Tyr337, His447 nih.govmdpi.com |
| Falcipain-2 | 3BPF | Benzimidazole-thiosemicarbazone hybrids | -17 to -30 (Binding Free Energy) | Cys, His, Asn nih.govbibliotekanauki.pl |
| COX-II | 1CX2 | 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | -7.86 to -9.18 | Arg120, Tyr355, Ser530 |
Note: This table compiles representative data from studies on quinoline and closely related scaffolds to illustrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling
QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized derivatives and provides insights into the structural features that influence potency.
Both 2D and 3D-QSAR models have been successfully developed for quinoline derivatives to understand their activity against various targets, such as Plasmodium falciparum, the parasite responsible for malaria. nih.gov
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules. For 7-chloroquinoline (B30040) derivatives with antitubercular activity, QSAR studies have identified that molecular descriptors such as MATS8s, Chi4, bcutv8, and the presence of an aniline (B41778) fragment highly influence the biological activity. researchgate.net
3D-QSAR: These models consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly employed. For a large series of quinoline derivatives with antiplasmodial activity, robust CoMFA and CoMSIA models have been built and validated. nih.gov The contour maps generated from these models provide crucial information; for example, a green polyhedron near position 7 of the quinoline core in a CoMFA steric contour map indicates that bulky substituents in this region, such as the chlorine atom, are favorable for inhibitory activity. nih.gov These models have demonstrated high predictive power with external validation (r²test) values well above 0.8. nih.gov
| QSAR Model | Target/Activity | Key Findings/Descriptors | Statistical Significance (Example) |
| 2D-QSAR | Antitubercular | MATS8s, Chi4, bcutv8, Petitjeant, fr_aniline | r² = 0.730 |
| 3D-QSAR (CoMFA) | Antiplasmodial (P. falciparum) | Steric and electrostatic fields; bulky group at C7 is favorable. | r²test = 0.878 |
| 3D-QSAR (CoMSIA) | Antiplasmodial (P. falciparum) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | r²test = 0.876 |
To further refine predictive models, advanced computational techniques are employed. For scaffolds related to quinolines, such as quinazolines, a synergistic methodology combining four-dimensional quantitative structure-activity relationship (4D-QSAR) modeling with a genetic algorithm (GA) has been utilized. researchgate.net This approach considers the conformational flexibility and alignment of the molecules, providing a more dynamic and accurate representation of the ligand-receptor interaction. The genetic algorithm helps in selecting the most relevant molecular descriptors to build a robust and predictive QSAR model. researchgate.net
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. The 7-chloroquinoline moiety itself is a well-established pharmacophore for several antimalarial drugs. mdpi.com Structure-activity relationship (SAR) studies have elucidated the key components of this pharmacophore. The 7-chloro group and the quinoline nitrogen are critical for activity, participating in π-π stacking interactions and associations with heme, which is crucial for inhibiting β-hematin formation in the malaria parasite. nih.gov The nitrogen atoms in the quinoline ring and the side chain are essential for the drug to accumulate in the parasite's acidic food vacuole. nih.gov This understanding of the pharmacophoric features guides the rational design of new and more potent antimalarial agents.
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET Parameters, Solubility, Permeability)
Beyond predicting biological activity, in silico methods are vital for assessing the drug-like properties of new chemical entities. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify candidates with favorable pharmacokinetic profiles early in the discovery process, reducing late-stage failures.
For various series of 7-chloroquinoline derivatives, in silico ADMET predictions have been performed. mdpi.comresearchgate.net These studies often assess compliance with Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and potential oral bioavailability. researchgate.net Computational tools like SwissADME are frequently used to predict a range of properties. idaampublications.in
Key predicted parameters for 7-chloroquinoline derivatives often include:
Absorption: High gastrointestinal (GI) absorption is commonly predicted for these compounds. idaampublications.in
Distribution: Many derivatives are predicted to be non-permeant across the blood-brain barrier (BBB), which can be advantageous in avoiding neurological side effects. idaampublications.in
Metabolism: Predictions can indicate whether a compound is likely to be an inhibitor or substrate of key cytochrome P450 (CYP) enzymes, which is important for anticipating drug-drug interactions.
Toxicity: QSAR-based models can predict potential toxicity endpoints, such as the median lethal dose (LD50), to flag potentially harmful compounds. researchgate.net
| ADMET Parameter | Typical Prediction for 7-Chloroquinoline Derivatives | Significance |
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |
| GI Absorption | High | Suggests the compound can be well-absorbed from the gut. |
| BBB Permeability | Often predicted as non-permeant | Reduces the likelihood of CNS-related side effects. idaampublications.in |
| Aqueous Solubility | Variable; can be a focus for optimization | Affects absorption and formulation. |
| CYP Inhibition | Varies by derivative | Predicts potential for drug-drug interactions. |
| Toxicity (e.g., LD50) | Generally predicted to be in acceptable ranges | Provides an early assessment of safety. researchgate.net |
In Vitro Biological Activities and Mechanistic Research of 7 Chloro 3 Phenylquinoline Derivatives
In Vitro Biological Activities of 7-Chloro-3-phenylquinoline Derivatives
Anticancer Activity
Derivatives of 7-chloroquinoline (B30040) have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a variety of cancer cell lines.
Cytotoxic Effects on Cancer Cell Lines
7-Chloroquinoline hydrazones have been identified as a particularly active class of anticancer compounds. nih.govnih.gov These derivatives have shown potent cytotoxic activity against a broad panel of cancer cell lines, often with submicromolar GI50 values (the concentration causing 50% growth inhibition). nih.govnih.gov The NCI-60 screen, a panel of 60 human cancer cell lines, has been instrumental in evaluating the anticancer potential of these compounds. nih.govnih.gov
One study reported that certain 7-chloroquinoline hydrazones exhibited significant growth inhibition in cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnih.gov For instance, a hydrazone derivative inhibited the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³. nih.gov Another derivative containing a pyrrole unit showed notable cell growth inhibition of melanoma MDA-MB-435 cells and was found to be four times more active than the reference drug Doxorubicin. nih.gov
Furthermore, new Morita-Baylis-Hillman adducts (MBHA) hybridized with 7-chloroquinoline have shown expressive cytotoxic potential. researchgate.net Adducts containing a nitro group in the ortho position displayed an IC50 of 4.60 µmol L-1 against MCF-7, HCT-116, HL-60, and NCI-H292 cancer cells. researchgate.net The inclusion of the 7-chloroquinoline moiety in these hybrids appears to enhance their cytotoxic effect. researchgate.net
Click synthesis has also been employed to create novel 7-chloroquinoline derivatives with antitumor activity. semanticscholar.orgresearchgate.net Certain synthesized compounds exerted high activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. semanticscholar.orgresearchgate.net Specifically, compounds designated as (3) and (9) in one study showed the highest activity across all tested cell lines, with a particular selectivity towards MCF-7 cells. semanticscholar.orgresearchgate.net The IC50 values for some of these derivatives against HCT-116 cells were in the micromolar range. semanticscholar.org
Interactive Data Table: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound Type | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 7-Chloroquinoline hydrazone | SF-295 (CNS cancer) | 0.688 µg/cm³ | nih.gov |
| 7-Chloroquinoline-pyrrole hybrid | MDA-MB-435 (Melanoma) | 4x more active than Doxorubicin | nih.gov |
| MBHA/7-chloroquinoline hybrid (ortho-nitro) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 µmol L-1 | researchgate.net |
| "Click" synthesized derivative (Compound 9) | HCT-116 (Colon carcinoma) | 21.41 µM | semanticscholar.org |
| "Click" synthesized derivative (Compound 3) | HCT-116 (Colon carcinoma) | 23.39 µM | semanticscholar.org |
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have provided insights into the chemical features that contribute to the anticancer activity of 7-chloroquinoline derivatives. nih.govnih.gov For 7-chloroquinoline hydrazones, chemical modifications have been explored, including changes to the 7-chloroquinoline unit and the introduction of different aromatic and heteroaromatic units on the hydrazone moiety. nih.gov These studies have helped in establishing a consistent SAR for this series of experimental antitumor compounds. nih.govnih.gov
Antimicrobial Activity
Antibacterial and Antifungal Activity
Newly synthesized 7-chloroquinoline derivatives have been screened for their antibacterial and antifungal properties. semanticscholar.org The antibacterial screening of certain derivatives showed moderate to good inhibition zones, ranging from 12.5 ± 0.63 to 23.8 ± 1.5 mm. semanticscholar.org Some of these compounds also exhibited very good activity against all tested fungal strains. semanticscholar.org The presence of a triazole ring attached to the quinoline (B57606) ring, along with other biologically active groups, is thought to contribute to this activity. semanticscholar.org For instance, compounds (3), (4), (7), and (9) from a particular study showed higher activity against all fungal strains tested. semanticscholar.org
Antiviral Activity
The 7-chloroquinoline scaffold is also a component of molecules with antiviral properties.
Activity Against Various Viruses
Derivatives of 7-chloroquinoline have been investigated for their activity against a range of viruses. For example, a series of N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and tested as potent antiviral agents against the Zika Virus. nih.gov One compound from this series was found to be the most potent, with an EC50 value of 0.8 ± 0.07 µM, which was more potent than the standard drug chloroquine (B1663885). nih.gov The mechanism of this inhibition was found to be the hampering of Zika virus replication. nih.gov
Another study focused on a paulownin triazole-chloroquinoline derivative and its in vitro antiviral activity against the Chikungunya virus (CHIKV). researchgate.netnih.gov This derivative demonstrated potent activity against CHIKV with a median effective concentration (EC50) value of 9.05 µM and a selectivity index exceeding 16.8. researchgate.netnih.gov It was found to be over 46 times more active against CHIKV than the positive controls. researchgate.netnih.gov Further investigation revealed that this compound significantly reduces CHIKV replication. researchgate.netnih.gov
Additionally, 2-phenylquinoline derivatives have been discovered to have broad-spectrum anti-coronavirus activity. nih.gov
Other Biological Activities
Antimalarial Activity
Quinoline-based compounds, such as chloroquine, have a long history as antimalarial drugs. future-science.com Following this legacy, novel 7-chloroquinoline derivatives continue to be explored for their antimalarial potential. In one study, all newly synthesized 7-chloroquinoline derivatives showed moderate antimalarial activity with IC50 values less than 100 µM against Plasmodium falciparum. semanticscholar.orgresearchgate.net Six of these compounds exhibited high antimalarial activity with IC50 values below 50 µM. semanticscholar.orgresearchgate.net The most active derivative in this study was designated as compound (9). semanticscholar.orgresearchgate.net
Anti-inflammatory and Analgesic Activity
In an effort to identify new anti-inflammatory and analgesic agents, a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones were synthesized. researchgate.net Preliminary evaluations indicated that some of these compounds exhibit moderate to significant anti-inflammatory and analgesic properties when compared to the standard drug diclofenac. researchgate.net
Neuroprotective Activity
The 4-amino-7-chloroquinoline scaffold, a core structure in compounds like amodiaquine and chloroquine, has been identified in the search for therapeutics for Parkinson's disease. nih.gov These compounds were found to be synthetic agonists of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease. nih.gov They have shown neuroprotective effects in cellular models by enhancing the expression of midbrain dopamine-marker genes and suppressing pro-inflammatory gene expression in microglia. nih.gov
Mechanistic Research of this compound Derivatives
Mechanism of Anticancer Action
The precise mechanisms of action for the anticancer effects of many 7-chloroquinoline derivatives are still under investigation. nih.gov However, it is suggested that the ability of these compounds to interact with cellular macromolecules such as proteins and DNA may play a role in their cytotoxic effects, potentially stimulating a DNA-damage response in tumor cells. semanticscholar.orgresearchgate.net For some derivatives, the presence of a thiosemicarbazide moiety in conjunction with the quinoline ring is thought to be important for their antitumor activity. semanticscholar.orgresearchgate.net
Mechanism of Antiviral Action
For the antiviral derivatives, some mechanistic insights have been gained. A potent N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative was found to inhibit the Zika virus by hindering its replication. nih.gov A paulownin triazole-chloroquinoline derivative was also shown to significantly reduce Chikungunya virus replication, indicating that it acts as a viral replication inhibitor. researchgate.netnih.gov A virucidal assay indicated that this compound does not have a direct effect on the CHIKV particles before they infect the cells. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloro-3-phenylquinoline, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves cyclization of substituted anilines with chlorinated precursors under acidic conditions. For example, Friedländer condensation using 2-aminobenzophenone derivatives and chloroacetyl chloride can yield the quinoline backbone. Optimization includes varying solvents (e.g., polyphosphoric acid or DMF), temperature (80–120°C), and catalysts (e.g., Lewis acids) to improve yields .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using H/C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. How can spectroscopic techniques resolve ambiguities in the structural assignment of this compound derivatives?
- Methodology : Use a combination of H NMR, C NMR, and HRMS to confirm substituent positions. For example, NOESY correlations can distinguish between para- and meta-substituted phenyl groups. X-ray crystallography (via SHELX ) provides definitive structural resolution, particularly for distinguishing tautomeric forms or halogen bonding interactions .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be systematically analyzed?
- Methodology :
Data Normalization : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).
SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups at C-7 enhance antimicrobial activity ).
Statistical Validation : Apply ANOVA or multivariate regression to identify variables (e.g., logP, steric bulk) influencing activity discrepancies .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodology :
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products (e.g., dimerization).
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .
- In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. How do computational methods aid in predicting the environmental toxicity of this compound?
- Methodology :
- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite, focusing on chlorine’s persistence.
- Ecotoxicity Assays : Validate predictions with Daphnia magna or algae growth inhibition tests, correlating results with logK values .
Experimental Design & Data Analysis
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) to calculate EC.
- Error Handling : Use bootstrap resampling to assess confidence intervals for small datasets .
Q. How can crystallographic data (e.g., SHELX refinements) resolve contradictions in reported bond lengths or angles?
- Methodology :
- Parameter Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify outliers.
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to correct for crystal imperfections .
Safety & Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
